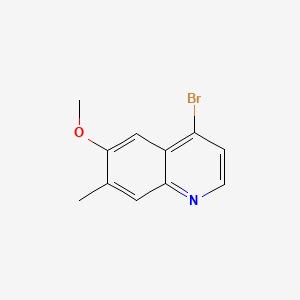

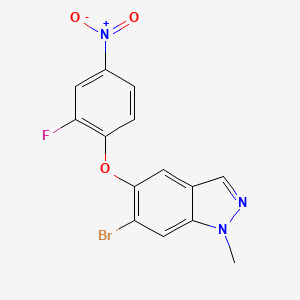

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine

Overview

Description

The compound “5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine” is a chemical compound with potential applications in various fields. However, specific details about this compound are not readily available123.

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the available resources. However, it may involve the use of (3-chloro-4-isopropoxyphenyl)acetic acid4 or 2-(3-chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane5 as starting materials. More research is needed to confirm the exact synthesis process45.Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources. However, related compounds such as 3-{7-[5-(3-chloro-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]-5-fluoro-1-methyl-1H-indol-3-yl}propanoic acid have been studied6. Further research is required to determine the exact molecular structure of this compound6.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, related compounds have been studied for their reactivity7. Further research is needed to understand the specific chemical reactions of this compound7.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the available resources. However, related compounds such as 2-(3-chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been studied5. Further research is needed to determine the exact physical and chemical properties of this compound58.Safety And Hazards

The safety and hazards associated with this compound are not explicitly detailed in the available resources. However, related compounds such as 2-(3-chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been studied for their safety and hazards5. Further research is needed to understand the safety and hazards associated with this compound59.

Future Directions

The future directions for the study and application of this compound are not explicitly detailed in the available resources. However, given its potential applications in various fields, further research into its properties, synthesis, and applications could be beneficial123.

properties

IUPAC Name |

5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-6(2)16-9-4-3-7(5-8(9)12)10-14-15-11(13)17-10/h3-6H,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFCMQOSHSTGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile](/img/structure/B567044.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B567045.png)